molecular formula C14H23BN2O3 B1398948 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid CAS No. 1313736-64-9

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid

Cat. No.: B1398948
CAS No.: 1313736-64-9
M. Wt: 278.16 g/mol
InChI Key: ZHBUSQYKDMIUJY-UHFFFAOYSA-N
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Description

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a boronic acid group and an ethylpiperazine moiety, making it a valuable intermediate in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid typically involves the following steps:

    Formation of the Ethylpiperazine Moiety: Ethylpiperazine can be synthesized by reacting piperazine with ethyl bromide under basic conditions.

    Etherification: The ethylpiperazine is then reacted with 4-hydroxyphenylboronic acid in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the ether linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Substitution: The ethylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted ethylpiperazine derivatives.

Scientific Research Applications

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in biological assays and as a component in drug delivery systems.

    Medicine: Explored for its potential in the development of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The ethylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the ethylpiperazine moiety, making it less versatile in certain applications.

    4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic Acid: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and solubility.

    4-(2-(4-Butylpiperazin-1-yl)ethoxy)phenylboronic Acid: Contains a butyl group, which can influence its hydrophobicity and interaction with biological targets.

Uniqueness

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenylboronic acid is unique due to its combination of a boronic acid group and an ethylpiperazine moiety. This structure provides a balance of reactivity, solubility, and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-2-16-7-9-17(10-8-16)11-12-20-14-5-3-13(4-6-14)15(18)19/h3-6,18-19H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBUSQYKDMIUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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